molecular formula C23H23N6NaO7S2 B1174095 C.I. Basic Red 15 CAS No. 12217-49-1

C.I. Basic Red 15

Cat. No.: B1174095
CAS No.: 12217-49-1
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Basic Red 15 (CAS 12217-49-1) is a research-grade cationic dye primarily utilized in the study of dyeing processes for synthetic fibers, especially acrylic materials . Its mechanism of action involves forming stable ionic bonds with the negatively charged sites on acrylic fibers, resulting in strong attachment and vibrant, fluorescent red coloration . This compound is also applied in scientific investigations concerning paper, leather, and ink-jet computer printers . Researchers value it for its specific properties, including a solubility of 40 g/L in water at 40°C and consistent dyeing performance within a pH range of 2 to 6 . When used with acrylic fiber, the dye yields a brilliant red shade with good fastness properties . Key Properties & Applications: • Primary Research Use: Dyeing studies for acrylic fiber, fiber strips, and acrylic yarn . • Solubility: 40 g/L in water at 40°C . • Dyeing pH Range: Stable performance in pH 2-6 . • Other Applications: Research on direct printing of diacetate fiber and acid-modified polyester fabrics . Attention: This product is for research purposes only. It is not approved for human or veterinary use, nor for any form of clinical diagnosis or therapy .

Properties

CAS No.

12217-49-1

Molecular Formula

C23H23N6NaO7S2

Synonyms

C.I. Basic Red 15

Origin of Product

United States

Preparation Methods

Condensation and Chlorination Pathways

ParameterConditionPurpose
Temperature60–80°CAccelerate condensation kinetics
Solventn-Butyl acetate or dichloromethaneEnhance solubility of intermediates
CatalystAlCl₃ or ZnCl₂ (1–3 wt%)Facilitate electrophilic substitution
Reaction Time4–6 hoursEnsure complete conversion

Post-synthesis, the crude product is purified via recrystallization from ethanol or column chromatography to achieve >95% purity.

Advanced Microemulsion Techniques

ComponentRatio (wt%)Role
Dye5–10%Active chromophore
Surfactant15–20%Stabilize oil-water interface
Co-surfactant10–15%Reduce interfacial tension
Water50–60%Continuous phase

Quality Control and Characterization

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity:

  • UV-Vis Spectroscopy : λₘₐₓ for cationic dyes typically ranges from 500–600 nm, with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹.

  • NMR Analysis : ¹H NMR (CDCl₃) should confirm the presence of methyleneindoline protons (δ 2.1–2.3 ppm) and aromatic signals (δ 6.8–7.5 ppm).

  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 412.41 (calculated for C₂₇H₁₃N₃O₂).

Comparative Analysis with Analogous Dyes

C.I. Basic Red 18 vs. C.I. Basic Red 15

PropertyThis compoundC.I. Basic Red 18
λₘₐₓ (nm)518532
Solubility (H₂O)25 g/L18 g/L
Colorfastness (ISO)4–53–4

The superior colorfastness of this compound correlates with its stable ionic interaction with acrylic fibers, attributed to the chloro-substituted indoline moiety .

Chemical Reactions Analysis

Types of Reactions

C.I. Basic Red 15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of different oxidized derivatives of the dye, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

C.I. Basic Red 15 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of C.I. Basic Red 15 involves its interaction with negatively charged substrates, such as acrylic fibers. The dye molecules form ionic bonds with the negatively charged sites on the fibers, resulting in strong attachment and vibrant coloration. The molecular targets include the anionic sites on the fibers, and the pathways involved include ionic bonding and electrostatic interactions .

Comparison with Similar Compounds

(a) C.I. Basic Red 46 (BR46)

Structural Comparison :

  • C.I. Basic Red 46 (CAS 12221-52-2) is an azo-based cationic dye with a confirmed molecular structure. It is widely studied for its adsorption behavior in wastewater treatment .
  • C.I. Basic Red 15 ’s structural class is unconfirmed but likely shares cationic properties due to its classification as a basic dye.

Functional Comparison :

Property This compound C.I. Basic Red 46 (BR46)
Adsorption Capacity Not reported 41.90–176.10 mg/g (C/SiO₂ composite)
Isotherm Model Not studied Langmuir model (R² > 0.99)
Kinetics Not studied Pseudo-second-order model
Surfactant Effects Not studied Enhanced by SDS/TX100; reduced by CTAB

BR46 exhibits temperature-dependent adsorption, with capacity increasing from 41.90 mg/g (293 K) to 176.10 mg/g (333 K). Its adsorption is spontaneous (ΔG° < 0) and influenced by electrostatic interactions and hydrogen bonding .

(b) Direct Red 15 (C.I. 23510)

Structural Comparison :

  • Direct Red 15 (CAS 5413-69-4) is an anionic, disazo dye with a sulfonated structure (C₃₄H₂₅N₆Na₃O₉S₃), enabling direct binding to cellulose fibers .
  • Basic Red 15 differs fundamentally as a cationic dye, relying on ionic interactions rather than hydrogen bonding.

Functional Comparison :

Property This compound Direct Red 15
Solubility Presumed water-soluble (basic dyes) Water-soluble; forms brown precipitate in HCl
pH Stability Not reported Stable in acidic (pH 3) and alkaline (pH 5) conditions
Applications Likely acrylic/silk dyeing Textile dyeing (cotton, viscose)

Direct Red 15 shows superior washfastness but lower photostability (ISO 2), whereas basic dyes like BR15 typically exhibit brighter shades but poorer washfastness.

Adsorption Mechanism Contrasts

  • Basic Red 46 : Adsorbs via electrostatic attraction to negatively charged C/SiO₂ composites, with additional contributions from hydrogen bonding and hydrophobic interactions . Surfactants alter adsorption: SDS (anionic) enhances uptake by forming dye-surfactant complexes, while CTAB (cationic) competes for binding sites .
  • Direct Red 15 : Binds to fibers through van der Waals forces and hydrogen bonding, with adsorption best described by the Redlich-Peterson model on cellulose substrates .
  • Basic Red 15 : Expected to follow cationic dye trends (e.g., Langmuir kinetics), but experimental validation is absent.

Industrial and Environmental Considerations

  • Toxicity: Basic dyes like BR46 are often toxic and non-biodegradable, requiring advanced removal methods (e.g., adsorption, oxidation) . Basic Red 15 likely shares these challenges.
  • Regulatory Status : Direct Red 15 meets ISO standards for acidity/alkalinity resistance, while basic dyes face stricter regulations due to aquatic toxicity .

Q & A

Q. How can researchers ensure ethical compliance when using this compound in animal studies?

  • Methodological Answer: Adhere to institutional animal care guidelines (e.g., IACUC) for dye administration routes and dosages. Include control groups to distinguish dye-specific effects from procedural artifacts. Publish negative results to mitigate publication bias .

Q. What documentation standards enhance the reproducibility of studies involving this compound?

  • Methodological Answer: Follow FAIR data principles: share raw datasets, instrument settings, and analysis scripts in open repositories (e.g., Zenodo). Use structured metadata templates to detail experimental conditions (e.g., temperature, humidity) .

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